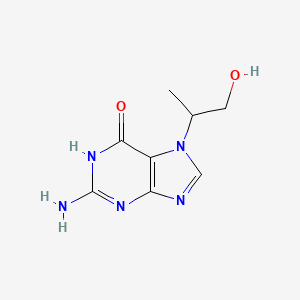

7-(1-Methyl-2-hydroxyethyl)guanine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-7-(1-hydroxypropan-2-yl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c1-4(2-14)13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXOALKZIYCNRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1C=NC2=C1C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Molecular Mechanisms of 7 1 Methyl 2 Hydroxyethyl Guanine

Endogenous Formation Pathways

Endogenous formation refers to the generation of 7-(1-methyl-2-hydroxyethyl)guanine from sources within the body.

Role of Oxidative Stress and Lipid Peroxidation in N7-Adduct Generation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, plays a role in the endogenous formation of DNA adducts. mdpi.com Guanine (B1146940) is particularly susceptible to oxidation, leading to the formation of lesions like 8-oxo-7,8-dihydroguanine (8-oxo-dG). mdpi.com

Lipid peroxidation, the oxidative degradation of lipids, is a key source of endogenous DNA damage. oup.comresearchgate.net This process generates reactive aldehydes that can form exocyclic DNA adducts. researchgate.net Specifically, the formation of 7-(2-hydroxyethyl)guanine (N7-HEG), a structurally related adduct, is linked to lipid peroxidation. oup.comnih.gov While direct evidence for this compound formation via this pathway is less explicit, the underlying mechanisms that produce N7-HEG suggest a plausible route for the formation of other hydroxyalkylguanine adducts. The generation of ethylene (B1197577), a precursor to ethylene oxide and subsequent N7-HEG formation, can arise from lipid peroxidation of unsaturated fats. oup.comnih.govoup.com It has been proposed that ethylene oxide exposure can induce physiological pathways responsible for ethylene generation, thereby indirectly promoting N7-HEG production through a mechanism involving oxidative stress. dntb.gov.ua

Biosynthetic Precursors and Metabolic Intermediates Leading to Formation

The endogenous synthesis of this compound involves specific metabolic precursors. Ethylene, produced from sources such as lipid peroxidation, methionine oxidation, and intestinal bacteria, is metabolized by cytochrome P450 enzymes to ethylene oxide (EO). oup.comnih.govnih.gov EO is a reactive electrophile that can then alkylate the N7 position of guanine to form N7-(2-hydroxyethyl)guanine (N7-HEG). nih.govnih.gov

The presence of N7-HEG as a background adduct in unexposed humans, mice, and rats supports the existence of these endogenous formation pathways. nih.gov Levels of endogenous N7-HEG have been detected in various tissues, including lymphocytes and granulocytes. oup.comnih.gov For instance, background levels in rats and mice have been reported in the range of 0.2 to 0.3 pmol/µmol guanine. oup.comnih.gov In humans not known to be exposed to ethylene or ethylene oxide, mean levels of N7-HEG in granulocytes were found to be 9.6 ± 5.8 adducts per 10⁷ nucleotides. nih.gov These findings underscore the continuous, low-level formation of such adducts from internal metabolic processes.

Exogenous Formation Pathways

Exogenous formation results from exposure to external environmental agents and chemicals.

Alkylation by Specific Electrophiles and Environmental Agents

The N7 position of guanine is a primary target for alkylating agents due to its high nucleophilicity. researchgate.netrsc.org A variety of environmental agents and their metabolic products act as electrophiles that can alkylate this site. For example, ethylene, found in urban air, cigarette smoke, and from various industrial processes, is metabolized to the reactive electrophile ethylene oxide, which readily forms N7-HEG. oup.comnih.gov

Mechanisms of Alkylation: SN1 and SN2 Reaction Pathways

The alkylation of guanine by electrophiles can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). nih.gov

SN1 Reactions: In this two-step mechanism, the alkylating agent first dissociates to form a carbocation intermediate. This highly reactive species then rapidly reacts with nucleophilic sites on the DNA, including the N7 position of guanine. Agents that react via an SN1 pathway tend to show a greater preference for reaction at the exocyclic oxygen atoms of guanine, such as the O6 position, which is often associated with more mutagenic lesions. nih.govresearchgate.net The stability of the carbocation intermediate is a key factor in SN1 reactions. oup.com

SN2 Reactions: This is a one-step mechanism where the nucleophile (the N7 of guanine) directly attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. nih.gov SN2 reactions are more common for simpler alkylating agents and primarily result in alkylation at the more nucleophilic nitrogen atoms of DNA bases. researchgate.net For instance, the reaction of alkanesulfonates is limited to SN2 pathways. nih.gov The transition state in an SN2 reaction involves both the nucleophile and the electrophile. nih.gov

The nature of the alkylating agent determines which pathway is favored. For example, N-nitroso compounds can react through an SN1 mechanism, while other agents are restricted to SN2. nih.gov The increasing complexity of the alkylating agent can lead to a shift from N-alkylation to O-alkylation, which is rationalized by the energetics of the related SN1 reaction influencing the SN2 transition state. oup.comnih.gov

Regioselectivity and Stereochemical Considerations in this compound Formation

The formation of this compound involves specific considerations regarding the site of alkylation (regioselectivity) and the three-dimensional arrangement of the atoms (stereochemistry).

The N7 position of guanine is the most nucleophilic site in DNA and, therefore, the major site of alkylation for many electrophiles. nih.govrsc.org However, other sites, such as the O6 and N3 positions of guanine, can also be alkylated, though typically to a lesser extent. rsc.orgnih.gov The preference for N7-alkylation is influenced by the nature of the alkylating agent and the local DNA sequence. nih.gov For instance, the level of N7-methylation by MNU was found to be greater when the guanine was preceded by an adenine (B156593) compared to a thymine (B56734). nih.gov

Direct alkylation of purines often leads to a mixture of N7 and N9 isomers, with the N9 regioisomer usually being the more thermodynamically stable product. acs.org Achieving regioselective N7-alkylation can be challenging but is crucial for studying the specific biological consequences of this particular adduct. acs.org

Biological Processing and Interactions of 7 1 Methyl 2 Hydroxyethyl Guanine Adducts

Adduct Formation in DNA and RNA

The chemical compound 7-(1-Methyl-2-hydroxyethyl)guanine is a DNA adduct, a form of DNA damage, that arises from the covalent binding of reactive electrophilic species to the N7 position of guanine (B1146940). nih.govoup.com This position is the most nucleophilic site in DNA, making it a primary target for a wide range of alkylating agents. nih.gov The formation of such adducts can occur from exposure to both endogenous and exogenous substances. oup.comoup.com

Endogenous sources of the alkylating agents that can lead to the formation of 7-(2-hydroxyethyl)guanine, a structurally similar adduct, include lipid peroxidation. oup.com Exogenous exposure to chemicals like ethylene (B1197577) oxide, a metabolite of ethylene, also results in the formation of N7-(2-hydroxyethyl)guanine (N7-HEG). researchgate.netresearchgate.net Similarly, propylene (B89431) oxide, another industrial chemical, forms N7-(2-hydroxypropyl)guanine adducts. researchgate.net While the specific precursors to this compound are less commonly detailed in the provided search results, the general mechanism of N7-guanine alkylation is well-established. nih.gov

Studies have shown that N7-guanine adducts can be detected in various tissues and cell types, including human white blood cells and lymphocytes. oup.comnih.gov For instance, research has quantified the levels of 7-methylguanine (B141273) and 7-(2-hydroxyethyl)guanine in these cells, indicating that such adducts are present as part of the background DNA damage in the human body. oup.comnih.govoup.com The formation of these adducts has also been studied in rodent models, where dose-response relationships have been established for certain N7-guanine adducts in various organs like the liver, brain, and spleen following exposure to specific chemicals. nih.govoup.com

Alkylation can also occur on RNA, although the consequences and frequency are less studied compared to DNA. The N7 position of guanine in RNA is also susceptible to electrophilic attack. However, the primary focus of toxicological research has been on DNA adducts due to their direct implications for genetic integrity. berkeley.edu

Chemical Stability and Persistence of this compound Adducts in Nucleic Acids

Spontaneous Depurination Kinetics and Factors Influencing Instability

N7-alkylguanine adducts, including this compound, are characterized by their chemical instability. nih.gov The addition of an alkyl group to the N7 position of guanine introduces a positive charge into the imidazole (B134444) ring, which weakens the N-glycosidic bond connecting the guanine base to the deoxyribose sugar in the DNA backbone. nih.govumich.edu This labilization of the glycosidic bond makes the adduct susceptible to spontaneous depurination, a process where the adducted guanine base is released from the DNA strand. nih.govresearchgate.net

Table 1: Half-lives of Spontaneous Depurination for Various N7-Guanine Adducts in dsDNA at pH 7.4, 37°C

| N7-Guanine Adduct | Half-life (hours) |

|---|---|

| N7-methylguanine | 150 |

| N7-(2-hydroxy-3-butene)guanine | 50 |

| N7-(trihydroxy-benzo[a]pyreneyl)guanine | 3 |

| EB-GII adducts | 52.8 ± 2.88 |

Formation of Abasic Sites from Depurination

The spontaneous or enzymatic removal of this compound from the DNA strand results in the formation of an apurinic/apyrimidinic (AP) site, also known as an abasic site. oup.comumich.eduacs.org An AP site is a location in the DNA that has lost its purine (B94841) or pyrimidine (B1678525) base, leaving just the sugar-phosphate backbone. semanticscholar.org

These abasic sites are non-coding lesions and can block DNA replication and transcription if not repaired. acs.orgsemanticscholar.org The presence of AP sites can lead to the stalling of DNA polymerases, which can, in turn, lead to the collapse of replication forks and the formation of double-strand breaks, a highly toxic form of DNA damage. acs.org The base excision repair (BER) pathway is the primary mechanism for repairing abasic sites. nih.gov This process is initiated by an AP endonuclease that cleaves the phosphodiester backbone adjacent to the abasic site, allowing for the insertion of the correct nucleotide and ligation of the strand. ucl.ac.uk If left unrepaired, AP sites can be mutagenic, as some DNA polymerases may insert an incorrect base opposite the lesion during replication, a process known as translesion synthesis. nih.gov

Ring-Opened Adducts: Formation and Characteristics of Formamidopyrimidine (FAPy) Derivatives

In addition to depurination, N7-alkylguanine adducts can undergo another chemical transformation: the opening of the imidazole ring to form a formamidopyrimidine (FAPy) derivative. nih.govrsc.org This reaction is favored by electron-withdrawing groups on the N7 substituent, which make the C8 position of the guanine more susceptible to nucleophilic attack by hydroxide (B78521) ions. nih.gov The resulting FAPy adduct is a stable, ring-opened structure. umich.edu

The formation of FAPy adducts from N7-alkylguanines can occur under physiological conditions. nih.gov For instance, the imidazole ring of N7-methylguanosine can be opened in the presence of ammonia (B1221849) or sodium hydroxide. nih.gov The resulting FAPy-dG adducts can exist as a mixture of rotational isomers. nih.gov In contrast to the parent N7-alkylguanine adduct, the glycosidic bond of the FAPy derivative is more stable and less prone to spontaneous release. umich.edu

While the formation of FAPy derivatives from this compound is not explicitly detailed in the search results, the general mechanism is applicable to N7-alkylguanine adducts. The terminal functional groups on the alkyl chain can influence the rate of this ring-opening reaction. rsc.org For example, theoretical calculations have shown that the energy barrier for the ring-opening of a glycidamide-guanine adduct is lower than that for glycidol (B123203) or 1,2-epoxybutane (B156178) adducts, suggesting the terminal carbamoyl (B1232498) group of glycidamide (B1671898) accelerates the reaction. rsc.org

Mutagenic and Genotoxic Potential (Molecular Mechanisms)

Interference with DNA Replication and Transcription Processes

The presence of this compound adducts in the DNA template can significantly interfere with the essential cellular processes of DNA replication and transcription. oup.comnih.gov While small N7-alkylguanine adducts themselves are generally not considered to be highly mutagenic per se because the N7 position is not directly involved in Watson-Crick base pairing, their instability and subsequent degradation products are the primary sources of genotoxicity. nih.govoup.com

The main mechanism of genotoxicity stems from the spontaneous depurination of the adduct, which leads to the formation of abasic sites. acs.orgnih.gov These non-instructional lesions can act as blocks to DNA polymerases, causing replication forks to stall. acs.orgsemanticscholar.org Stalled replication forks are unstable and can collapse, leading to the formation of more severe DNA damage, such as double-strand breaks, which can trigger chromosomal rearrangements and genomic instability. acs.orgsemanticscholar.org

Similarly, during transcription, RNA polymerase can be blocked by DNA lesions, leading to stalled transcription complexes. oup.com This can prevent the expression of essential genes and can also be a source of genomic instability if the stalled complex is not properly removed. semanticscholar.orgoup.com

Furthermore, the ring-opened FAPy derivatives of N7-alkylguanine adducts can also pose a block to DNA replication. researchgate.net For instance, the FAPy derivative of N7-methylguanine has been shown to efficiently inhibit DNA replication both in vitro and in E. coli. researchgate.net While some FAPy lesions have weak miscoding potential, their primary effect is often the inhibition of DNA synthesis. researchgate.net

Induction of Base Substitutions and Frameshift Mutations

The formation of this compound, also known as N7-(2-hydroxypropyl)guanine (N7-HPG), is the predominant DNA lesion following exposure to propylene oxide. While it is the most abundant adduct, its direct role in inducing mutations is complex and not fully elucidated. The primary mechanism by which N7-HPG is thought to contribute to mutagenesis is through its chemical instability, which leads to spontaneous depurination. This process involves the cleavage of the glycosidic bond, releasing the adducted guanine base and leaving an apurinic (AP) site in the DNA backbone.

AP sites are non-coding lesions and, if not repaired before DNA replication, can lead to the insertion of an incorrect nucleotide opposite the lesion, primarily resulting in base substitutions. Specifically, the depurination of 7-substituted guanine adducts is known to predominantly lead to G→T transversions. However, experimental studies investigating the direct mutagenic potential of N7-HPG have shown that when this specific adduct is present in a DNA template, it is bypassed with high accuracy during replication in E. coli, suggesting the adduct itself is not intrinsically miscoding. One study noted that replication across the N7-HPG adduct was essentially error-free, with a mutation frequency below 0.3%.

The mutagenicity associated with propylene oxide exposure may, therefore, also be attributed to other, less abundant DNA adducts. Propylene oxide can alkylate other positions on DNA bases, leading to potentially promutagenic lesions. For example, the formation of 3-(2-hydroxypropyl)cytosine is of particular concern. This adduct can undergo hydrolytic deamination to form 3-(2-hydroxypropyl)uracil, which can be misread during replication, leading primarily to C→T transitions, and to a lesser extent, C→A and C→G transversions. Alkylation at the N1 position of adenine (B156593) and N3 position of adenine also occurs, and these adducts are likewise considered potentially promutagenic.

Table 1: Mutational Consequences of Propylene Oxide-Induced DNA Adducts

| Adduct | Proposed Mutagenic Mechanism | Predominant Mutation Type | Reference |

|---|---|---|---|

| N7-(2-hydroxypropyl)guanine (N7-HPG) | Spontaneous depurination leading to an apurinic (AP) site. | G→T transversions | |

| 3-(2-hydroxypropyl)cytosine | Deamination to 3-(2-hydroxypropyl)uracil, which is miscoding. | C→T transitions; C→A and C→G transversions | |

| 1-(2-hydroxypropyl)adenine | Alkylation in the base-pairing region, potentially causing mispairing. | Not specifically defined |

Cellular Responses to this compound-Induced Damage

Although the primary N7-HPG adduct may not be a major substrate for BER enzymes like N-methylpurine DNA glycosylase (MPG), the resulting apurinic (AP) sites from its depurination are recognized and processed by the BER pathway. This pathway involves AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

In addition to the management of specific adducts and AP sites, cells possess broader responses to DNA damage. Studies using human diploid fibroblasts have shown that these cells can effectively repair DNA single-strand breaks (SSBs) and double-strand breaks (DSBs) that can arise as a consequence of processing clusters of DNA damage or during the replication of damaged DNA. In bacterial systems, the SOS response, a global DNA damage response network, is significantly activated by propylene oxide-induced lesions, indicating a robust cellular reaction to the presence of these adducts.

At high concentrations of propylene oxide, the level of DNA damage can overwhelm the cellular repair capacity. This can lead to more drastic cellular outcomes. In rodent models, high exposure levels that result in a heavy burden of N7-HPG and other adducts are associated with tissue-specific toxicity, including cell death and necrosis. In tissues that are targets for carcinogenesis, such as the nasal epithelium in rats, this cytotoxicity can trigger a compensatory increase in cell proliferation. This enhanced cell division in the presence of unrepaired DNA damage is considered a critical factor that can augment the likelihood of mutations becoming fixed in the genome, thereby contributing to the carcinogenic process. The cellular response is thus a critical determinant of the ultimate biological effect of the DNA damage, ranging from successful repair to the initiation of cancer.

Table 2: Cellular Responses to N7-(2-hydroxypropyl)guanine-Induced Damage

| Response Type | Mechanism/Pathway | Key Features | Reference |

|---|---|---|---|

| Adduct Removal | Spontaneous Chemical Depurination | Primary pathway for N7-HPG loss from DNA; creates apurinic (AP) sites. | |

| DNA Repair | Base Excision Repair (BER) | Repairs AP sites resulting from N7-HPG depurination. | |

| Strand Break Repair | Rejoining of single- and double-strand breaks. | ||

| Global Damage Response | SOS Response (in bacteria) | Induction of a wide range of genes to cope with extensive DNA damage. | |

| High-Dose Cellular Outcomes | Cytotoxicity | Cell death and necrosis when repair capacity is exceeded. | |

| Increased Cell Proliferation | Compensatory response to cytotoxicity; can promote fixation of mutations. |

Dna Repair Mechanisms Pertinent to 7 1 Methyl 2 Hydroxyethyl Guanine Adducts

Involvement of Other DNA Repair Systems (e.g., NER, HR, NHEJ, TLS) in Processing Downstream Lesions

While BER is the primary repair pathway for 7-alkylguanine adducts, other systems can be engaged, particularly if the initial lesion is not promptly repaired or if repair intermediates are generated.

Nucleotide Excision Repair (NER): Although BER is more rapid for small lesions, studies on 7MeG have revealed that Nucleotide Excision Repair (NER) also contributes to its removal. nih.gov NER typically handles bulky, helix-distorting lesions, but it can act as a backup mechanism for certain non-bulky damages. nih.govmdpi.com Strikingly, in cells deficient in both BER and NER, the repair of 7MeG is completely abrogated, demonstrating that NER provides a crucial alternative route for clearing these adducts. nih.gov It is plausible that the larger 7-(1-Methyl-2-hydroxyethyl)guanine adduct might also be a substrate for NER.

Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): The AP sites generated during BER are fragile and can be converted into single-strand breaks (SSBs). If a replication fork encounters an SSB, it can collapse, leading to a more severe double-strand break (DSB). These DSBs are highly cytotoxic and must be repaired by either Homologous Recombination (HR) or Non-Homologous End Joining (NHEJ). nih.gov Therefore, HR and NHEJ are not involved in the direct repair of the initial adduct but are critical for resolving downstream damage that can arise from its processing.

Translesion Synthesis (TLS): If the this compound adduct is not repaired before the cell enters S phase, the replisome may stall upon encountering the lesion. To overcome this block, specialized, low-fidelity DNA polymerases can be recruited to perform Translesion Synthesis (TLS), inserting a base opposite the damaged one. While this allows replication to continue, it is often an error-prone process that can lead to mutations.

Cellular Capacity for DNA Damage Homeostasis

The ability of a cell to maintain genomic integrity in the face of continuous assault from DNA-damaging agents is known as DNA damage homeostasis. This capacity relies on the coordinated function of the entire DNA Damage Response (DDR) network. nih.govnih.gov The DDR is a complex signaling cascade that detects DNA lesions, arrests the cell cycle to allow time for repair, and activates the appropriate repair pathway. nih.gov

Analytical Methodologies for Detection and Quantification of 7 1 Methyl 2 Hydroxyethyl Guanine

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) offers unparalleled sensitivity and structural specificity, making it an indispensable tool for the analysis of DNA adducts like 7-(1-methyl-2-hydroxyethyl)guanine. Various MS-based approaches have been developed and refined to enhance detection limits and analytical throughput.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of this compound, chemical derivatization is a prerequisite for its analysis by GC-MS. researchgate.netyoutube.com This process converts the analyte into a more volatile and thermally stable derivative suitable for gas chromatographic separation. researchgate.netyoutube.com

Common derivatization strategies involve silylation, which replaces active hydrogens in hydroxyl, carboxyl, and amine groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and reducing polarity. youtube.com For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating agent. youtube.com Another approach is acylation, using reagents like pentafluorobenzyl (PFB) bromide, which can enhance detectability by electron capture (EC) detectors. nih.gov The choice of derivatization reagent is critical and aims to minimize the "polar footprint" of the derivative to improve its behavior in the GC system. nih.gov

Once derivatized, the compound is introduced into the GC, where it is separated from other components of the sample matrix based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment into a unique pattern of ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the identification of the compound. For quantitative analysis, specific fragment ions are monitored using selected ion monitoring (SIM), which significantly enhances the sensitivity and selectivity of the method.

An improved GC-EC-MS method for measuring N7-(2'-hydroxyethyl)guanine (a related compound) involves derivatization with HONO, pentafluorobenzyl bromide, and pivalic anhydride, followed by extensive purification before injection into the GC-MS system. nih.gov This method has demonstrated high sensitivity, enabling the detection of adducts in very small amounts of human DNA. nih.gov

Table 1: GC-MS Derivatization and Detection of Related Guanine (B1146940) Adducts

| Analyte | Derivatization Reagent(s) | Key Findings | Reference |

| O6-methylguanine and O6-(2'-hydroxyethyl)guanine | Pentafluorobenzylation and others | N7 isomers showed higher GC retention times and lower responses by GC-EC/MS compared to N9 isomers. Minimizing the "polar footprint" of derivatives is crucial for trace detection. | nih.gov |

| N7-(2'-hydroxyethyl)guanine | HONO, pentafluorobenzyl bromide, pivalic anhydride | Enabled detection of 1.6 to 240 adducts in 10^7 nucleotides from small amounts of human DNA. | nih.gov |

This table is based on data for structurally related compounds and illustrates the principles of GC-MS analysis for hydroxyethylated guanine adducts.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the predominant technique for the quantification of this compound in biological samples. This method offers high sensitivity, specificity, and throughput, and it circumvents the need for chemical derivatization that is essential for GC-MS analysis.

In a typical LC-MS/MS workflow, the sample is first subjected to liquid chromatographic separation, usually high-performance liquid chromatography (HPLC). The HPLC system separates this compound from other sample components based on its physicochemical properties, such as polarity. The eluent from the HPLC column is then introduced into the mass spectrometer.

Electrospray ionization (ESI) is the most common ionization technique used for this type of analysis. ESI generates protonated molecules of the analyte, [M+H]+, with minimal fragmentation. The mass spectrometer is operated in the selected reaction monitoring (SRM) mode, also known as multiple reaction monitoring (MRM). In this mode, the first quadrupole of the tandem mass spectrometer is set to select the precursor ion (the protonated molecule of this compound). This selected ion is then fragmented in a collision cell, and the second quadrupole is set to monitor a specific product ion. This two-stage mass filtering provides a high degree of specificity, minimizing interferences from the sample matrix.

For the related adduct N7-(2-hydroxyethyl)guanine, a sensitive and selective HPLC/ESI-MS/MS method has been developed. nih.gov This method uses SRM to monitor the fragmentation of the protonated precursor ion at m/z 196 to a product ion at m/z 152. nih.gov The detection limits were determined to be 4 fmol in a pure solution and 16 fmol when considering the matrix effect. nih.gov A strong linear correlation was observed over a wide range of concentrations, demonstrating the quantitative accuracy of the method. nih.gov

Table 2: LC-MS/MS Parameters for a Related Guanine Adduct

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Detection Limit | Reference |

| N7-(2-hydroxyethyl)guanine | 196 ([M+H]+) | 152 | ESI | 4 fmol (neat solution) | nih.gov |

This table presents data for a structurally similar compound, illustrating the typical parameters used in LC-MS/MS analysis of hydroxyethylated guanine adducts.

While tandem mass spectrometry provides excellent selectivity, high-resolution mass spectrometry (HRMS) offers an alternative and equally powerful approach. HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, can measure the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification without relying on fragmentation patterns. The high resolving power of these instruments can also help to distinguish the analyte from isobaric interferences, which have the same nominal mass but a slightly different exact mass.

Accelerator mass spectrometry (AMS) is an ultra-sensitive technique that can detect radionuclides, such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), at extremely low levels. In the context of this compound analysis, AMS can be used in studies where the parent compound, propylene (B89431) oxide, is labeled with ¹⁴C. By measuring the amount of ¹⁴C incorporated into the DNA adduct, AMS can provide exceptionally low detection limits, far surpassing those of conventional MS techniques. This makes it a valuable tool for low-dose exposure studies.

The use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification in mass spectrometry-based methods. These internal standards are synthetic versions of the analyte where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

A stable isotope-labeled internal standard for this compound would be chemically identical to the analyte and would therefore co-elute during chromatography and have the same ionization efficiency in the mass spectrometer. However, it would have a different mass-to-charge ratio, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

By adding a known amount of the stable isotope-labeled internal standard to the sample at the beginning of the analytical procedure, any variations in sample preparation, chromatographic retention time, or ionization efficiency will affect both the analyte and the internal standard equally. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. This ratiometric measurement corrects for any analytical variability, leading to highly accurate and reproducible results. For example, a method for measuring N7-(2'-hydroxyethyl)guanine utilized a deuterated internal standard (N7-HEG-d4) to ensure accurate quantification. nih.gov

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of this compound as they are used to separate the analyte of interest from the complex mixture of molecules present in biological samples prior to its detection and quantification.

High-performance liquid chromatography (HPLC) is the most widely used separation technique for the analysis of this compound, primarily due to its compatibility with mass spectrometry. Reversed-phase HPLC is the most common mode of separation, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like methanol (B129727) or acetonitrile. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By carefully controlling the composition of the mobile phase (gradient elution), a high degree of separation can be achieved.

In addition to its use in conjunction with MS, HPLC can also be coupled with other detectors, such as ultraviolet (UV) or fluorescence detectors. However, these methods are generally less sensitive and specific than MS-based detection.

Thin-layer chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for the qualitative analysis and purification of this compound. nih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, such as a glass plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable solvent. As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. The separated spots can be visualized under UV light or by staining with a chemical reagent. While not suitable for high-throughput quantitative analysis, TLC can be a useful tool for initial sample cleanup and method development. nih.gov For instance, in the development of a GC-MS method for related guanine adducts, TLC on silica was used to differentiate between N7 and N9 isomers of the derivatized compounds. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Detection

The accurate detection of this compound from complex biological samples necessitates meticulous sample preparation to isolate the target adduct and enhance its signal during analysis. The initial and most critical step involves the liberation of the adduct from the DNA backbone. This is typically achieved through either enzymatic digestion using a cocktail of nucleases or through chemical methods like neutral thermal hydrolysis, which cleaves the glycosidic bond to release the purine (B94841) adduct. nih.gov

Following release, purification and concentration steps are employed. Strategies such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) are used to remove interfering substances and enrich the adduct of interest. capes.gov.br For highly sensitive and accurate quantification, particularly by mass spectrometry, an isotopically labeled internal standard, such as this compound-d7, is often added to the sample at the beginning of the preparation process. capes.gov.brclearsynth.com This standard mimics the chemical behavior of the analyte, allowing for correction of any loss during sample handling and variability in instrument response.

While some advanced methods like HPLC-electrospray mass spectrometry (HPLC-ESMS) can analyze the adduct directly nih.gov, other techniques benefit from chemical derivatization to improve analytical properties. For gas chromatography-mass spectrometry (GC-MS), derivatization is essential to increase the volatility and thermal stability of the adduct. For a similar adduct, N7-(2'-hydroxyethyl)guanine, derivatization with pentafluorobenzyl bromide has been utilized to create a derivative suitable for GC-EC-MS analysis, which provides high sensitivity. capes.gov.br In the context of other assays, such as ³²P-postlabeling, derivatization can take the form of a chemical modification like imidazole (B134444) ring-opening under alkaline conditions. nih.govnih.gov This modification alters the adduct's properties to make it a better substrate for the labeling reaction and resistant to enzymatic degradation, thereby enhancing detection. nih.gov

³²P-Postlabeling Assay for Adduct Detection and Quantification

The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts, including N7-alkylguanines. The fundamental principle of the assay involves the enzymatic digestion of DNA into its constituent deoxynucleoside 3'-monophosphates. Subsequently, the adducted nucleotides are selectively labeled by transferring a radioactive phosphate (B84403) ([³²P]) from [γ-³²P]adenosine triphosphate (ATP) to the 5'-hydroxyl group of the adduct, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

A significant advancement in this technique is the nuclease P1 enhancement procedure. epa.gov Nuclease P1 is an enzyme that efficiently dephosphorylates normal (unmodified) nucleotides but fails to act on many bulky or aromatic DNA adducts. By treating the digested DNA sample with nuclease P1 prior to the labeling step, the concentration of normal nucleotides is drastically reduced. This enriches the adducted nucleotides, which are resistant to nuclease P1, and minimizes competition for the T4 polynucleotide kinase, leading to a substantial increase in the assay's sensitivity. epa.gov This enhancement allows for the detection of adducts at frequencies as low as one lesion per 10¹⁰ nucleotides. epa.gov

For N7-alkylguanines, a specific adaptation is required for optimal detection. The glycosidic bond of N7-substituted guanine is labile; however, treatment with an alkali solution opens the imidazole ring, creating a more stable formamido-pyrimidine derivative. nih.govnih.gov This ring-opened adduct is resistant to nuclease P1 digestion, making it an ideal substrate for the sensitivity-enhanced ³²P-postlabeling assay. nih.gov Following the labeling reaction, the ³²P-labeled adducts are separated for quantification, typically using multi-directional thin-layer chromatography (TLC) or a combination of TLC and HPLC. nih.gov

Immunochemical Methods (e.g., ELISA) for Related N7-Alkylguanines

Immunochemical methods, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), provide a valuable approach for the detection of N7-alkylguanine adducts. nih.gov These assays are based on the high specificity of monoclonal antibodies that are generated to recognize and bind to a particular class of DNA adducts.

To develop these assays, antibodies are produced by immunizing animals, such as mice, with the target adducts. For N7-alkylguanines, the immunogen is often prepared by reacting DNA with an alkylating agent and then subjecting it to alkaline conditions to open the imidazole ring of the N7-alkylguanine adducts. nih.gov This ring-opened form is more stable within the DNA structure and serves as a robust antigen for generating a specific immune response.

The most common format for quantification is the competitive ELISA. In this setup:

A known quantity of the ring-opened N7-alkylguanine adduct is immobilized onto the surface of a microtiter plate.

A limited amount of a specific monoclonal antibody is mixed with the test sample (containing an unknown quantity of the adduct).

This mixture is then added to the coated plate.

The adducts in the test sample compete with the adducts coated on the plate for the available antibody binding sites. A higher concentration of adducts in the sample results in less antibody binding to the plate. The amount of antibody bound to the plate is then measured using a secondary antibody conjugated to an enzyme that produces a colored signal. The intensity of this signal is inversely proportional to the concentration of the adduct in the original sample. These methods have demonstrated high sensitivity, with detection limits in the competitive ELISA format reaching as low as 1-2 adducts per 10⁶ nucleotides. nih.gov The developed antibodies often show broad specificity, reacting with a range of N7-alkylguanines, including methylated, ethylated, and hydroxyethylated forms. nih.gov

Comparative Analysis and Validation of Different Quantification Methodologies

The reliability of any data on DNA adducts depends on the thorough validation of the analytical methods used. Validation ensures that the method is suitable for its intended purpose, and key parameters include accuracy, precision, specificity, linearity, and the limits of detection (LOD) and quantification (LOQ). europa.eu

Several studies have performed comparative analyses of different methodologies for quantifying N7-alkylguanine adducts. A notable comparison was conducted between the ³²P-postlabeling assay and high-resolution gas chromatography/mass spectrometry (GC/MS) for the quantification of N7-(2-hydroxyethyl)guanine (7-HEG), an adduct structurally similar to this compound. The study concluded that when analyzing identical DNA samples, there is a very good agreement between the results obtained from both methods. acs.org

Each analytical technique offers a unique balance of sensitivity, specificity, and throughput. The table below provides a comparative overview of the primary methods used for the analysis of N7-alkylguanine adducts.

| Methodology | Principle | Typical Limit of Detection (LOD) | Key Features |

| ³²P-Postlabeling Assay | Radioactive labeling of adducted nucleotides after enzymatic DNA digestion. | ~1 adduct per 10¹⁰ nucleotides (with nuclease P1 enhancement) epa.gov | Extremely sensitive; does not require prior knowledge of the adduct structure; requires handling of radioactivity. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by GC, followed by detection and quantification by MS. | High sensitivity, dependent on derivatization and instrument. capes.gov.br | High specificity and structural confirmation; requires chemical derivatization to make adducts volatile. |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation of adducts by HPLC, followed by detection and quantification by MS/MS. | 4 fmol in standard solution; 16 fmol with matrix effect considered. nih.gov | High specificity and direct quantification without derivatization nih.gov; robust and widely applicable. |

| Immunochemical Methods (ELISA) | Detection via specific antibody-antigen binding. | ~1-2 adducts per 10⁶ nucleotides nih.gov | High throughput and cost-effective; relies on antibody availability and specificity; may show cross-reactivity. nih.gov |

The validation process involves establishing the performance characteristics of a chosen method. For instance, linearity is determined by analyzing samples with known concentrations of the analyte to show a proportional response over a specified range. Accuracy is assessed by measuring the recovery of a known amount of spiked analyte in a sample matrix. europa.eu The choice of method is ultimately guided by the specific research question, the expected adduct levels, and the available resources.

Synthetic Approaches for 7 1 Methyl 2 Hydroxyethyl Guanine in Research

Chemical Synthesis Protocols for Structural Analogues and Reference Standards

The synthesis of 7-(1-methyl-2-hydroxyethyl)guanine and its analogues as reference standards is fundamental for toxicological and mechanistic studies. These syntheses often involve the direct alkylation of guanine (B1146940) or its nucleoside derivatives.

A common strategy involves the regioselective alkylation of the N7 position of guanine. The reaction of guanosine (B1672433) with alkylating agents can be directed to the N7 position, which is the most nucleophilic site on the purine (B94841) ring of guanine. researchgate.net For instance, the synthesis of related N7-alkylguanine adducts has been achieved by reacting guanosine or protected guanosine derivatives with alkylating agents. researchgate.nettandfonline.com One approach involves the reaction of N2-acetyl-guanosine with an appropriate alkylating agent in a polar aprotic solvent like 1-methyl-2-pyrrolidone at elevated temperatures. researchgate.net

Another established method for preparing acyclic nucleoside analogues involves the periodate (B1199274) oxidation of a guanosine derivative, followed by reduction with sodium borohydride. cdnsciencepub.com This cleaves the ribose ring to form a more flexible side chain, a strategy that can be adapted to create various analogues. For example, starting from 5'-deoxyguanosine, oxidation with sodium periodate and subsequent reduction yields 5'-deoxy-2',3'-secoguanosine, an acyclic analogue. cdnsciencepub.com

The synthesis of 7-(2-hydroxyethyl)guanine, a closely related analogue, has been accomplished through the reaction of guanosine with ethylene (B1197577) oxide. researchgate.net This reaction highlights the direct alkylation approach to introduce a hydroxyethyl (B10761427) side chain at the N7 position. To synthesize the specific "1-methyl-2-hydroxyethyl" side chain, propylene (B89431) oxide or a related three-carbon epoxide would be used as the alkylating agent. The reaction of 2-amino-6-chloropurine (B14584) with substituted epoxides can also be employed to generate N7- and N9-alkylated products. researchgate.net The ratio of these isomers often depends on the reaction conditions and the specific substrates used.

Key synthetic strategies for guanine analogues are summarized in the table below.

| Starting Material | Key Reagents | Product Type | Reference |

| Guanosine | Triphenylphosphine-iodine-imidazole, Pd/C, NaIO4, NaBH4 | 5'-deoxy-2',3'-secoguanosine (acyclic analogue) | cdnsciencepub.com |

| Guanosine | Alkylating agents (e.g., ethylene oxide) | N7-alkylated guanine | researchgate.net |

| N2,9-diacetylguanine | 2,3-dichlorotetrahydrofuran | N9-alkylated guanine adduct | cdnsciencepub.com |

| 2-amino-6-chloropurine | Substituted epoxides | N7- and N9-alkylated purines | researchgate.net |

This table summarizes various synthetic approaches for creating structural analogues of guanine, which are foundational for the specific synthesis of this compound.

Preparation of Stable Isotope-Labeled this compound for Quantitative Studies

Quantitative analysis of DNA adducts, such as this compound, in biological samples relies heavily on mass spectrometry (MS). The use of stable isotope-labeled internal standards is the gold standard for achieving accurate quantification. These standards, which have a higher mass due to the incorporation of isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), co-elute with the non-labeled analyte but are distinguishable by the mass spectrometer. acs.org

The deuterium-labeled version, this compound-d7, is a commercially available standard used for this purpose. medchemexpress.com The "d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium atoms. This labeling is typically on the methyl and ethyl groups of the side chain.

The synthesis of such labeled compounds involves using a labeled precursor in the chemical synthesis route. For instance, to create this compound-d7, a deuterated version of propylene oxide would be reacted with a guanine precursor. This approach ensures the stable isotopes are incorporated into the final molecule.

The application of stable isotope labeling extends beyond creating internal standards. Researchers can expose cells or animals to a stable isotope-labeled carcinogen, such as ¹³C-labeled vinyl chloride, to trace the formation of specific adducts. nih.gov This methodology, known as stable isotope labeling and mass spectrometry (SILMS), allows for the differentiation between adducts formed from the exogenous exposure and those that may be present endogenously. acs.orgnih.gov This technique has been instrumental in quantifying the levels of adducts like 7-(2-oxoethyl)guanine (7-OEG), a related adduct, and demonstrating its presence from both endogenous and exogenous sources. nih.gov

| Labeled Compound | Isotope(s) | Application | Reference |

| This compound-d7 | Deuterium (²H) | Internal standard for quantitative mass spectrometry | medchemexpress.com |

| [¹³C₂]-7-(2-oxoethyl)guanine | Carbon-13 (¹³C) | Tracing adduct formation from labeled precursors (e.g., [¹³C₂]-vinyl chloride) | nih.gov |

This table presents examples of stable isotope-labeled versions of this compound and related adducts used in quantitative research.

Synthesis of Oligonucleotides Containing Site-Specific this compound Adducts

To understand the precise biological consequences of a single DNA lesion, such as its effects on DNA replication and repair, it is essential to study the adduct within a defined DNA sequence. This requires the chemical synthesis of oligonucleotides containing the adduct at a specific position. The predominant method for this is phosphoramidite (B1245037) chemistry, which is used in automated DNA synthesizers.

The general strategy involves several key steps:

Synthesis of the Modified Nucleoside: First, the modified deoxyguanosine nucleoside, containing the 7-(1-methyl-2-hydroxyethyl) group, must be synthesized. This involves protecting other reactive groups on the base and the sugar moiety. acs.orgacs.org

Phosphoramidite Preparation: The modified nucleoside is then converted into a phosphoramidite building block. This is achieved by reacting the 3'-hydroxyl group of the sugar with a phosphitylating agent, such as 2-cyanoethyl-N,N,N',N'-tetraisopropyl-phosphorodiamidite. acs.org

Oligonucleotide Synthesis: The resulting phosphoramidite is incorporated into a growing oligonucleotide chain using an automated DNA synthesizer. beilstein-journals.org Special coupling protocols, often with extended coupling times, may be necessary to ensure efficient incorporation of the modified base. acs.orgbeilstein-journals.org

Deprotection: After synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically using a basic solution like aqueous ammonia (B1221849) and/or methylamine. beilstein-journals.org This step must be carefully controlled, as N7-alkylguanine adducts can be unstable, potentially leading to depurination (loss of the base) or ring-opening of the imidazole (B134444) ring. nih.gov

Researchers have successfully used this phosphoramidite approach to incorporate structurally related N7-adducts and formamidopyrimidine (Fapy) adducts, which are ring-opened forms of N7-alkylguanine, into oligonucleotides. acs.orgacs.org For example, the synthesis of oligonucleotides containing an N5-nitrogen mustard Fapy-dGuo lesion involved creating the protected phosphoramidite of the adduct and using a manual, off-line coupling protocol for its incorporation. acs.org The instability of some adducts, particularly the potential for the furanose form of the deoxyribose to rearrange to the pyranose form, requires optimization of the synthesis and deprotection steps. acs.org

| Synthesis Stage | Description | Key Considerations | References |

| Modified Nucleoside Synthesis | Creation of the 2'-deoxyguanosine (B1662781) building block carrying the 7-(1-methyl-2-hydroxyethyl) adduct with appropriate protecting groups. | Protection of reactive functional groups on the base and sugar. | acs.orgacs.org |

| Phosphoramidite Conversion | Attachment of a reactive phosphoramidite group to the 3'-hydroxyl of the modified nucleoside. | Use of a suitable phosphitylating agent under anhydrous conditions. | acs.org |

| Solid-Phase Synthesis | Stepwise incorporation of the modified phosphoramidite into a specific position in the DNA sequence on a solid support. | May require extended coupling times and specialized reagents for efficient incorporation. | beilstein-journals.org |

| Deprotection and Purification | Removal of all protecting groups and cleavage of the oligonucleotide from the support, followed by purification. | Conditions must be mild enough to prevent degradation of the N7-adduct (e.g., depurination or ring-opening). | acs.orgnih.gov |

This table outlines the principal stages involved in the site-specific synthesis of an oligonucleotide containing a this compound adduct.

Structural Characterization and Conformational Studies of 7 1 Methyl 2 Hydroxyethyl Guanine Adducts

Spectroscopic Analysis (NMR, UV) for Structural Confirmation

Detailed spectroscopic data for 7-(1-Methyl-2-hydroxyethyl)guanine is not extensively documented in the currently available scientific literature. However, the structural confirmation of analogous N7-substituted guanine (B1146940) adducts, such as 7-(2-hydroxyethyl)guanine (7-HEG), is routinely achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy, often coupled with mass spectrometry. nih.govnih.gov

For related compounds, High-Performance Liquid Chromatography (HPLC) combined with electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been a sensitive and selective method for quantitative analysis. nih.govnih.gov For instance, in the analysis of N(7)-(2-hydroxyethyl)guanine, selected reaction monitoring (SRM) is used, where the fragmentation of the protonated precursor ion (m/z 196) to a specific product ion (m/z 152) is monitored for quantitative detection. nih.gov Such methods allow for the detection of adducts at very low levels, in the femtomole range. nih.govnih.gov

While specific NMR and UV spectral data for this compound are not provided in the search results, the table below illustrates the type of data that would be expected from such analyses, based on the characterization of similar guanine adducts.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the methyl, methylene, and methine protons of the 1-methyl-2-hydroxyethyl group, as well as protons of the guanine ring system. |

| ¹³C NMR | Chemical Shifts (δ) | Resonances for the carbons of the alkyl substituent and the guanine base. |

| UV Spectroscopy | Maximum Absorbance (λmax) | A characteristic absorption maximum, likely to be similar to other N7-alkylguanine derivatives. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | A peak corresponding to the molecular weight of the protonated molecule [M+H]⁺. |

Molecular Modeling and Computational Chemistry Studies

Computational chemistry and molecular modeling are powerful tools for investigating the structural and energetic properties of DNA adducts. mdpi.com These methods can provide insights into the preferred conformations of the adducted nucleoside and its effect on DNA structure.

For related guanine adducts, computational studies have been employed to understand their stability and interactions within the DNA helix. nih.gov Density functional theory (DFT) calculations, for example, can be used to determine the relative energies of different conformers and to model the non-covalent interactions, such as hydrogen bonding, between the adduct and the surrounding DNA. weizmann.ac.il

While specific molecular modeling studies on this compound were not found, the general approach would involve building a model of the adducted deoxyguanosine and then incorporating it into a DNA duplex. Energy minimization and molecular dynamics simulations would then be performed to explore the conformational landscape of the adducted DNA.

Table 2: Typical Parameters Investigated in Molecular Modeling of DNA Adducts

| Parameter | Description | Significance |

| Dihedral Angles | Torsional angles of the glycosidic bond (χ) and the sugar-phosphate backbone. | Determine the overall conformation of the nucleoside and the DNA helix. |

| Hydrogen Bonding | Interactions between the adduct and neighboring bases or the phosphate (B84403) backbone. | Influence the stability and local structure of the DNA. |

| Steric Hindrance | Clashes between the alkyl group and the DNA helix. | Can lead to distortions in the DNA structure. |

| Electrostatic Potential | Distribution of charge around the adduct and the DNA. | Affects interactions with other molecules, such as DNA repair enzymes. |

Conformational Effects of this compound Adduction on DNA Helicity

The addition of a bulky group, such as 1-methyl-2-hydroxyethyl, at the N7 position of guanine can introduce significant perturbations to the local and global structure of the DNA helix. The N7-alkylation of guanine introduces a positive charge into the purine (B94841) ring system, which can destabilize the glycosidic bond, potentially leading to depurination. nih.gov

The presence of the adduct in the major groove of DNA can lead to several conformational changes:

Local Distortion: The adduct may cause a localized bending or unwinding of the DNA helix.

Base Pairing: While the N7 position is not directly involved in Watson-Crick base pairing, the presence of a bulky adduct can sterically hinder the normal hydrogen bonding between the adducted guanine and its complementary cytosine.

Helical Parameters: Changes in parameters such as base pair rise, twist, and slide may occur to accommodate the adduct.

The instability of N7-guanine adducts is a known characteristic, with half-lives in double-stranded DNA ranging from hours to over 150 hours, depending on the nature of the alkyl group. nih.gov Larger alkyl groups generally promote a faster rate of depurination. nih.gov The specific impact of the 1-methyl-2-hydroxyethyl group on the stability and conformation of the DNA helix awaits detailed experimental investigation.

Mechanistic Implications for Cellular and Genetic Processes

Relationship between Adduct Formation and Mutagenesis (mechanistic insights)

The direct mutagenic potential of N7-guanine adducts, including 7-(1-Methyl-2-hydroxyethyl)guanine, is generally considered to be low. nih.gov These adducts are chemically unstable, with half-lives in double-stranded DNA ranging from hours to around 150 hours, a characteristic attributed to the positive charge conferred upon the guanine (B1146940) ring system. nih.gov This instability often leads to spontaneous depurination, creating an apurinic (AP) site. researchgate.netnih.gov While AP sites themselves can be mutagenic if not repaired, there is limited evidence to suggest that the levels of AP sites increase significantly from N7-guanine adduct formation in the absence of cellular toxicity. researchgate.netnih.gov

However, the story is more complex. N7-guanine adducts can undergo a chemical transformation into ring-opened lesions known as formamidopyrimidines (FAPy). researchgate.netnih.gov These FAPy lesions are significantly more persistent within the genome and possess a higher mutagenic potential. researchgate.netnih.gov This conversion from a relatively benign adduct to a more potent mutagenic lesion highlights an indirect pathway through which N7-guanine adducts can contribute to genetic instability.

Furthermore, the presence of alkyl groups at the N7 position can destabilize the N-glycosylic bond, facilitating spontaneous base release and the creation of AP sites. researchgate.net The base excision repair (BER) pathway is primarily responsible for recognizing and repairing N7-alkylguanine adducts. researchgate.net This process is initiated by N-methylpurine DNA glycosylase, which excises the damaged base. researchgate.net

It's important to note that while direct causality is debated, the presence of N7-guanine adducts serves as a reliable biomarker of exposure to alkylating agents and provides a measure of the molecular dose delivered to a target tissue. nih.govresearchgate.netnih.gov

Role of this compound in DNA Damage Response Signaling

The cellular response to DNA damage is a complex network of signaling pathways designed to detect lesions, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is too extensive. nih.gov The detection of DNA damage often triggers the activation of key protein kinases such as ATM, ATR, and DNA-PK, which in turn orchestrate a wide range of cellular processes. nih.gov

While bulky, helix-distorting lesions are typically recognized by the nucleotide excision repair (NER) pathway, smaller, non-bulky lesions like many N7-guanine adducts are primarily handled by the base excision repair (BER) pathway. mdpi.com The presence of this compound and similar adducts can trigger the BER pathway. researchgate.net

The DNA damage response is not solely an intracellular event. Damaged cells can signal their presence to the immune system, potentially leading to their elimination. nih.gov This highlights the broader physiological implications of DNA adduct formation.

Comprehensive genetic screens have identified numerous genes whose loss affects cellular sensitivity or resistance to DNA damaging agents, providing a global view of the DNA damage response network. nih.gov This network is crucial for maintaining genomic stability and preventing diseases such as cancer. mdpi.com

Future Directions in Research on N7-Guanine Adducts and Their Biological Impact

Despite decades of research, there are still significant questions surrounding the biological consequences of N7-guanine adducts. nih.govnih.gov Future research will likely focus on several key areas:

Defining the interplay between chemical depurination and enzymatic repair: A clearer understanding of the balance between the spontaneous loss of N7-guanine adducts and their active removal by DNA repair proteins is needed. researchgate.netnih.gov

Investigating the role of FAPy derivatives: The conversion of N7-guanine adducts to the more persistent and mutagenic FAPy lesions warrants further investigation. researchgate.netnih.gov Human studies with larger sample sizes that include the analysis of these ring-opened derivatives are crucial. researchgate.netnih.gov

Elucidating the impact of endogenous adducts: N7-guanine adducts are present as background endogenous damage, and their levels appear to increase with age. researchgate.netnih.govnih.gov Systematic studies are needed to establish baseline levels of these adducts in various tissues and across different age groups in animal models and humans. nih.gov

Exploring the link to human health: While N7-guanine adducts are established biomarkers of exposure, their direct role in the etiology of diseases like cancer remains an area of active investigation. nih.govresearchgate.netnih.gov Larger and more detailed human cohort studies are necessary to clarify these associations.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 7-(1-Methyl-2-hydroxyethyl)guanine, and how can regioselectivity be optimized?

- Methodological Answer : Alkylation of purine derivatives (e.g., 2-amino-6-chloropurine) with bromoethanol derivatives is a common approach. Protecting hydroxyl groups (e.g., using silyl ethers) enhances regioselectivity toward the N7 position . Post-alkylation, hydrolysis (e.g., HCl/MeOH) and deprotection yield the target compound. Purification via reverse-phase HPLC with UV detection at 254 nm ensures high purity (>95%) .

- Data Consideration : Monitor reaction progress using TLC (silica gel, CHCl₃:MeOH 9:1) and confirm regiochemistry via NOESY NMR (cross-peaks between methyl protons and guanine H8) .

Q. How can researchers validate the identity and purity of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z 212.0885 for C₈H₁₃N₅O₂⁺).

- ¹H/¹³C NMR : Assign signals for the hydroxyethyl chain (δ 3.6–4.2 ppm for CH₂OH, δ 1.4 ppm for CH₃) and guanine core .

- HPLC-UV : Purity >98% with a single peak at λ = 254 nm .

Advanced Research Questions

Q. What methodological challenges arise in quantifying this compound adducts in biological matrices, and how can they be resolved?

- Methodological Answer : Use isotope-dilution LC-ESI-MS/MS with [¹⁵N₅]-labeled internal standards to correct for matrix effects and ionization variability . Enzymatic digestion (DNase I, phosphodiesterase) releases adducts from DNA, followed by solid-phase extraction (C18 cartridges) to reduce background noise .

- Data Contradictions : Immunoassays may overestimate adduct levels due to cross-reactivity with structurally similar adducts (e.g., 7-(2′-carboxyethyl)guanine). Cross-validate with MS-based methods .

Q. How do experimental design choices impact the interpretation of this compound’s mutagenic potential?

- Methodological Answer : In vitro assays (e.g., plasmid-based mutagenesis in E. coli) should control for adduct stability. The adduct’s half-life in physiological buffers (e.g., ~48 hours at pH 7.4) affects mutation frequency calculations . Use shuttle vectors with mammalian repair machinery (e.g., human NER proteins) to better mimic in vivo conditions .

- Statistical Analysis : Apply Poisson regression to model mutation rates, accounting for adduct decay kinetics and replication efficiency .

Data Analysis & Interpretation

Q. What strategies are recommended for resolving conflicting data on adduct formation kinetics across different experimental models?

- Methodological Answer :

- In vitro vs. in vivo : Adjust for metabolic activation (e.g., cytochrome P450 isoforms in liver microsomes) and repair enzyme activity .

- Dose-response curves : Normalize adduct levels to exposure duration and DNA repair capacity (e.g., measure O⁶-alkylguanine-DNA alkyltransferase activity in parallel) .

- Example Table :

| Model System | Adduct Yield (adducts/10⁶ nucleotides) | Half-Life (hours) |

|---|---|---|

| Rat Hepatocytes | 12.3 ± 1.2 | 62 ± 5 |

| E. coli (ung⁻) | 8.7 ± 0.9 | 48 ± 4 |

| Human Cell Line | 5.1 ± 0.6 | 28 ± 3 |

| Source: Adapted from |

Critical Research Considerations

Q. How can researchers address the instability of this compound during long-term storage of biological samples?

- Methodological Answer : Lyophilize DNA samples and store at -80°C under argon to minimize hydrolysis. Pre-treat samples with radical scavengers (e.g., butylated hydroxytoluene) to prevent oxidative degradation . For retrospective studies, validate archived samples with spiked recovery experiments (≥85% recovery acceptable) .

Q. What analytical pitfalls arise when correlating adduct levels with phenotypic outcomes (e.g., tumorigenesis)?

- Methodological Answer : Confounding factors include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.